3-(2-Methoxyphenyl)quinolizidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)quinolizidine hydrochloride is a chemical compound that belongs to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinolizidine ring system with a methoxyphenyl substituent, making it a unique and interesting molecule for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)quinolizidine hydrochloride typically involves the formation of the quinolizidine ring system followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the quinolizidine ring. The methoxyphenyl group can then be introduced through a substitution reaction using a methoxyphenyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)quinolizidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinolizidine N-oxides, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
3-(2-Methoxyphenyl)quinolizidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)quinolizidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(2-Methoxyphenyl)quinolizidine hydrochloride can be compared with other quinolizidine alkaloids such as lupinine and cytisine. These compounds share a similar quinolizidine ring system but differ in their substituents and biological activities. For example:
Properties
CAS No. |
63716-72-3 |
---|---|
Molecular Formula |
C16H24ClNO |
Molecular Weight |
281.82 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-18-16-8-3-2-7-15(16)13-9-10-14-6-4-5-11-17(14)12-13;/h2-3,7-8,13-14H,4-6,9-12H2,1H3;1H |
InChI Key |
LKCPBYIXEUXJLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CCC3CCCCN3C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.